(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes:
- A (Z)-configured benzylidene group conjugated to the 4-oxo-2-thioxothiazolidin-5-ylidene core.
- A 4-(diethylamino)phenyl substituent at position 3 of the thiazolidinone ring, contributing electron-donating properties and basicity.
- A benzoic acid moiety at position 4, enhancing solubility and enabling interactions with biological targets via carboxylic acid functionality.
Properties
IUPAC Name |
4-[(Z)-[3-[4-(diethylamino)phenyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-3-22(4-2)16-9-11-17(12-10-16)23-19(24)18(28-21(23)27)13-14-5-7-15(8-6-14)20(25)26/h5-13H,3-4H2,1-2H3,(H,25,26)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVCXTCRKZYGND-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound belongs to the thioxothiazolidinone family, which has been studied for various pharmacological properties including antibacterial, antifungal, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
- Structural Features : The compound features a thioxothiazolidinone core, which is known for its bioactive properties, and a benzoic acid moiety that may enhance its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit potent antimicrobial properties. For instance, a related compound was shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various strains, including Enterococcus cloacae and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. cloacae | 0.004 | 0.008 |
| E. coli | 0.030 | 0.060 |
| Staphylococcus aureus | 0.020 | 0.040 |
| Bacillus cereus | 0.015 | 0.030 |
These findings suggest that the thioxothiazolidinone scaffold may be a promising candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key bacterial enzymes such as MurB, which is crucial for bacterial cell wall synthesis . This inhibition can lead to cell lysis and death in susceptible bacteria.
Anticancer Activity
In addition to antimicrobial effects, thioxothiazolidinone derivatives have shown potential anticancer activity by inhibiting specific cancer-related pathways. For example, compounds derived from this class have been investigated for their ability to inhibit tyrosyl-DNA phosphodiesterase (Tdp1), an enzyme involved in DNA repair mechanisms . The inhibition of Tdp1 can sensitize cancer cells to chemotherapy by preventing DNA repair.
Case Studies
- Inhibition of Tdp1 : A study identified a related thioxothiazolidinone as a submicromolar inhibitor of Tdp1 with an IC50 value of 0.87 μM . This suggests that similar compounds may possess significant anticancer properties.
- Cytotoxicity Assays : In vitro studies have shown that certain thioxothiazolidinones induce apoptosis in cancer cell lines, making them candidates for further development as anticancer therapeutics.
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary studies indicate moderate toxicity levels in aquatic models such as Daphnia magna, underscoring the need for comprehensive toxicological evaluations before clinical application .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds with thiazolidinone scaffolds exhibit significant antibacterial properties. For instance, studies on similar thiazolidinones have shown their effectiveness against various bacterial strains, including Salmonella enterica and Escherichia coli. The mechanism often involves the inhibition of bacterial protein synthesis or interference with cell wall synthesis, making these compounds valuable in the fight against resistant bacterial strains .
Anticancer Properties
Thiazolidinones have been investigated for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been documented. For example, related thiazolidinone derivatives have demonstrated cytotoxic effects on human cancer cell lines by promoting cell cycle arrest and apoptosis through various signaling pathways . The diethylamino substituent may enhance cellular uptake, contributing to its efficacy.
Inhibition of Type III Secretion System (T3SS)
The T3SS is a critical virulence factor in many pathogenic bacteria. Compounds similar to (Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid have been shown to inhibit this system effectively. This inhibition can prevent the translocation of virulence factors into host cells, thereby reducing pathogenicity .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of thiazolidinone derivatives against Salmonella enterica. Among the tested compounds, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1 μg/mL, indicating potent activity. The structure-activity relationship (SAR) suggested that modifications at the diethylamino position significantly influenced antibacterial potency .
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that certain thiazolidinone derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 μM. Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on standard atomic weights.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups: Diethylamino (target) and methoxy () substituents increase electron density, enhancing interactions with electrophilic biological targets.
- Aromatic Bulk : Indolyl and bromophenethyl groups () improve stacking interactions but may reduce solubility.
- Acid Functionality : The benzoic acid group (common across all compounds) is critical for solubility and target binding via salt bridges or H-bonding.
Research Findings and Trends
- Synthetic Optimization: Ethanol and K₂CO₃ are preferred solvents/bases for condensation reactions, yielding high-purity products .
- Biological Screening: Thiazolidinones with heteroaromatic substituents (thienyl, indolyl) show broader antimicrobial activity than purely phenyl derivatives .
- Computational Studies: Similarity coefficients (e.g., Tanimoto index) suggest that minor structural changes (e.g., diethylamino vs. methoxy) significantly alter bioactivity profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid and its derivatives?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation. A general procedure involves refluxing 2-thioxothiazolidin-4-one derivatives with an aldehyde (e.g., 4-(diethylamino)benzaldehyde) in ethanol or acetic acid, catalyzed by piperidine or sodium acetate. For example, in analogous syntheses, yields range from 24% to 73% depending on substituent steric/electronic effects . Post-condensation, the product is purified via recrystallization (methanol or DMF-acetic acid mixtures) or column chromatography. Critical parameters include reaction time (1–24 hours), solvent polarity, and acid/base catalysis .
Q. How can researchers confirm the Z-configuration of the exocyclic double bond in this compound?
- Methodological Answer : The Z-configuration is confirmed via nuclear Overhauser effect (NOE) experiments in NMR. For instance, in structurally similar thiazolidinones, NOE correlations between the exocyclic methylidene proton and adjacent aromatic protons confirm spatial proximity, supporting the Z-isomer . Additionally, coupling constants () in NMR indicate trans-configuration for E-isomers, while Z-isomers exhibit lower coupling . X-ray crystallography is definitive but requires high-purity crystals .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- and NMR : Assign aromatic, diethylamino, and methylidene protons. For example, the diethylamino group shows a triplet at ~3.4 ppm (N–CH) and a quartet at ~1.1 ppm (CH) .
- HRMS : Confirm molecular formula (e.g., CHNOS) with <2 ppm error .
- IR : Identify carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1200 cm) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions between calculated and observed elemental analysis data?
- Methodological Answer : Discrepancies (e.g., C 60.13% calculated vs. 60.26% observed) may arise from incomplete purification or hygroscopicity. To address this:
- Use high-resolution mass spectrometry (HRMS) to validate molecular composition .
- Optimize recrystallization solvents (e.g., DMF-acetic acid vs. methanol) to remove residual salts or solvents .
- Perform thermogravimetric analysis (TGA) to assess hydration levels .
Q. What strategies improve low solubility in biological assays without altering bioactivity?
- Methodological Answer :
- Prodrug derivatization : Convert the benzoic acid moiety to a methyl ester or silyl ether (e.g., triisopropylsilyl protection improves solubility in DMSO/THF) .
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Salt formation : React with sodium bicarbonate to form a water-soluble carboxylate salt .
Q. How can reaction yields be optimized for derivatives with electron-deficient aldehydes?
- Methodological Answer : Electron-deficient aldehydes (e.g., nitro- or cyano-substituted) often yield <30% due to reduced nucleophilicity. To improve yields:
- Use microwave-assisted synthesis (100°C, 30 minutes) to accelerate condensation .
- Employ Lewis acids (e.g., ZnCl) to activate the aldehyde carbonyl .
- Replace ethanol with DMF for higher dielectric constant, stabilizing transition states .
Data Contradiction Analysis
Q. Why do analogous thiazolidinones exhibit divergent biological activities despite structural similarity?
- Methodological Answer : Subtle structural variations (e.g., diethylamino vs. methoxy substituents) alter logP, membrane permeability, and target binding. For example:
- Diethylamino groups enhance basicity, improving interaction with anionic enzyme pockets .
- Thioxo (C=S) vs. oxo (C=O) modifications affect redox activity and thiol-disulfide exchange .
- Quantitatively compare activities using SAR models (e.g., Hansch analysis) to correlate substituent parameters (σ, π) with IC values .
Experimental Design Recommendations
Q. What controls are critical in assessing anticancer activity for this compound?
- Methodological Answer :
- Positive controls : Cisplatin or doxorubicin at established IC concentrations.
- Solvent controls : DMSO or ethanol at the same dilution used for test compounds.
- Cytotoxicity assays : Combine MTT (mitochondrial activity) and LDH release (membrane integrity) to distinguish cytostatic vs. cytotoxic effects .
- Target validation : Use siRNA knockdown of suspected targets (e.g., topoisomerase II) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
